4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide
Description
The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide features a quinazolinone core substituted with a bromo group at position 6, a sulfanylidene (C=S) group at position 2, and a benzamide-imidazole ethyl side chain. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects . The sulfanylidene group may participate in tautomerism or hydrogen bonding, while the benzamide-imidazole moiety could improve solubility and target engagement .
Properties
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O2S/c22-15-5-6-18-17(9-15)20(29)27(21(30)26-18)11-13-1-3-14(4-2-13)19(28)24-8-7-16-10-23-12-25-16/h1-6,9-10,12H,7-8,11H2,(H,23,25)(H,24,28)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNNPHYBXBCJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)C(=O)NCCC4=CN=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide is a synthetic organic molecule that belongs to the quinazolinone class. This compound exhibits significant biological activities, particularly in oncology and infectious disease contexts. Its unique structure, which includes a quinazoline core, a bromine atom, and an imidazole moiety, contributes to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 481.4 g/mol. The structural features are crucial for its biological activity, as they influence its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H24BrN4O2S |
| Molecular Weight | 481.4 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. Studies have demonstrated its efficacy against various cancer cell lines, suggesting that it may inhibit tumor growth through multiple mechanisms, including:
- Inhibition of Enzyme Activity : The compound may interact with specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has been observed to trigger programmed cell death in certain cancerous cells.
For instance, a study highlighted that derivatives of quinazolinone compounds often show significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Preliminary findings suggest it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
Key Findings :
- Effective against Staphylococcus aureus and Escherichia coli.
- Exhibits a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics like ampicillin, indicating potential as an alternative antimicrobial agent .
The biological activity of this compound is attributed to its ability to bind to specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor metabolism or bacterial growth.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways critical for cell survival and proliferation.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Antitumor Study : A study assessed the effects of the compound on MCF-7 cells and reported a dose-dependent reduction in cell viability, indicating strong antitumor potential.
Concentration (µM) Cell Viability (%) 0 100 10 85 50 60 100 30 -
Antimicrobial Study : Another study evaluated the antimicrobial efficacy against various strains, reporting significant inhibition zones for Candida albicans.
Bacterial Strain Inhibition Zone (mm) MIC (mg/mL) Staphylococcus aureus 15 50 Escherichia coli 12 75 Candida albicans 11 80
Comparison with Similar Compounds
Core Heterocyclic Frameworks
- Target Compound: The quinazolinone core (two nitrogen atoms in a bicyclic structure) provides rigidity and planarity, favoring π-π stacking interactions.
- Compounds (e.g., 9c): Benzimidazole-triazole-thiazole hybrids exhibit fused aromatic systems but lack the keto and thione functional groups of quinazolinones. Their flexibility may reduce binding specificity compared to the target’s planar core .
- Compound (3): The imidazolidinone core is a five-membered ring with a thioxo group (N-C=S), offering less aromaticity than quinazolinones, which could diminish electronic interactions .
Table 1: Core Structure Comparison
Bromo Substituents
- Target Compound: The bromo group at position 6 on the quinazolinone may enhance halogen bonding and lipophilicity.
- (9c) : A 4-bromophenyl group on the thiazole introduces steric bulk but lacks direct conjugation with the heterocyclic core .
- (3): The 4-bromo-benzyl substituent on imidazolidinone increases molecular weight but positions bromine distally from the reactive thioxo group .
Table 2: Bromo Substituent Effects
*Predicted values based on structural analogs.
Sulfur-Containing Functional Groups
- Target Compound : The 2-sulfanylidene (C=S) group may exhibit tautomerism (e.g., thione-thiol equilibrium), affecting reactivity and hydrogen-bonding capacity.
- (3): The 4-thioxo (N-C=S) group in imidazolidinone is analogous but positioned differently, limiting resonance stabilization compared to the target .
Table 3: Spectroscopic Data for Sulfur Groups
Benzamide-Imidazole Linkages
- Target Compound: The benzamide is directly linked to the quinazolinone via a methylene group, followed by an ethyl spacer connecting to imidazole. This arrangement balances rigidity and flexibility for target binding.
- (2g) : A hexyloxy spacer separates benzamide and imidazole, increasing hydrophobicity and reducing conformational restraint compared to the target’s shorter ethyl linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
